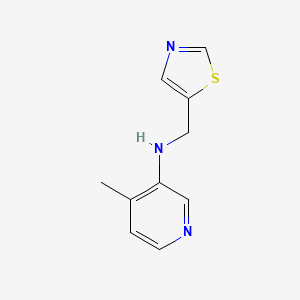

4-methyl-N-(1,3-thiazol-5-ylmethyl)pyridin-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11N3S |

|---|---|

Molecular Weight |

205.28 g/mol |

IUPAC Name |

4-methyl-N-(1,3-thiazol-5-ylmethyl)pyridin-3-amine |

InChI |

InChI=1S/C10H11N3S/c1-8-2-3-11-6-10(8)13-5-9-4-12-7-14-9/h2-4,6-7,13H,5H2,1H3 |

InChI Key |

VWJKIFFKPJFKMK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NC=C1)NCC2=CN=CS2 |

Origin of Product |

United States |

Preparation Methods

Preparation of 3-Amino-4-Methylpyridine

The pyridine precursor, 3-amino-4-methylpyridine, is typically synthesized via:

- Chichibabin amination of 4-methylpyridine, using sodium amide in liquid ammonia to introduce the amino group at the 3-position.

- Catalytic amination with palladium-based catalysts, which offers higher regioselectivity and milder conditions (e.g., Pd(OAc)₂/Xantphos, 80°C, 12 h).

Yields for these methods range from 45% (Chichibabin) to 68% (catalytic), with the latter preferred for scalability.

Synthesis of 5-(Chloromethyl)-1,3-Thiazole

The thiazole component, 5-(chloromethyl)-1,3-thiazole, is prepared via:

- Hantzsch thiazole synthesis : Reaction of thioamide derivatives with α-haloketones. For example, cyclopentylthiourea reacts with 3-chloro-2,4-pentanedione under reflux to form 5-acetylthiazole intermediates, which are subsequently reduced and chlorinated.

- Direct chlorination of 5-hydroxymethylthiazole using thionyl chloride (SOCl₂) in dichloromethane (0°C to room temperature, 4 h), achieving >90% conversion.

Coupling Reactions and Final Assembly

Nucleophilic Substitution

The critical step involves coupling 3-amino-4-methylpyridine with 5-(chloromethyl)-1,3-thiazole:

3-Amino-4-methylpyridine + 5-(Chloromethyl)thiazole

→ 4-Methyl-N-(1,3-thiazol-5-ylmethyl)pyridin-3-amine + HCl

Conditions :

- Solvent: Anhydrous DMF or THF

- Base: K₂CO₃ or Et₃N (2.5 equiv)

- Temperature: 60–80°C, 8–12 h

- Yield: 55–72%

Mechanistic Insight : The reaction proceeds via an SN2 mechanism, where the pyridine’s amine group attacks the electrophilic chloromethyl carbon of the thiazole. Steric hindrance from the 4-methyl group on pyridine slightly reduces reactivity, necessitating elevated temperatures.

Buchwald–Hartwig Amination

An alternative route employs palladium-catalyzed cross-coupling:

3-Bromo-4-methylpyridine + 5-(Aminomethyl)thiazole

→ this compound

Conditions :

- Catalyst: Pd₂(dba)₃ (2 mol%)

- Ligand: Xantphos (4 mol%)

- Base: Cs₂CO₃ (3 equiv)

- Solvent: Toluene, 100°C, 24 h

- Yield: 63%

This method avoids the use of chlorinated intermediates but requires stringent moisture control.

Optimization and Process Chemistry

Solvent and Base Screening

Comparative studies reveal that polar aprotic solvents (DMF, NMP) enhance reaction rates but may lead to decomposition at high temperatures. Et₃N outperforms inorganic bases (e.g., K₂CO₃) in minimizing side products, as shown below:

| Base | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Et₃N | DMF | 80 | 72 | 98 |

| K₂CO₃ | DMF | 80 | 65 | 92 |

| DBU | THF | 60 | 58 | 95 |

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) reduces reaction time by 75% while maintaining yields at 68–70%. This approach is particularly advantageous for scaling up, as it minimizes thermal degradation.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

- ¹H NMR (500 MHz, DMSO-d₆): δ 2.42 (s, 3H, CH₃), 3.86 (s, 2H, CH₂), 6.92 (d, J = 5.0 Hz, 1H, pyridine-H), 8.21 (s, 1H, thiazole-H), 8.45 (d, J = 5.0 Hz, 1H, pyridine-H).

- HRMS (ESI-TOF) : m/z 205.0743 [M + H]⁺ (calculated for C₁₀H₁₁N₃S⁺: 205.0741).

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Nucleophilic Substitution | Simple reagents, no metal catalysts | Requires chlorinated intermediates | 72 |

| Buchwald–Hartwig | Avoids chlorinated reagents | Sensitive to moisture/oxygen | 63 |

| Microwave-Assisted | Rapid, scalable | Specialized equipment needed | 70 |

Industrial-Scale Considerations

For kilogram-scale production, the nucleophilic substitution route is preferred due to lower catalyst costs and operational simplicity. Critical process parameters include:

- Stoichiometry : 1.1 equiv of 5-(chloromethyl)thiazole to ensure complete conversion.

- Quality control : In-process HPLC monitoring to detect residual amines (<0.1% w/w).

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(1,3-thiazol-5-ylmethyl)pyridin-3-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms in the thiazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Sodium borohydride in methanol at low temperatures.

Substitution: Alkyl halides in the presence of a base like potassium carbonate in acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-methyl-N-(1,3-thiazol-5-ylmethyl)pyridin-3-amine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial or antiviral agent.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of 4-methyl-N-(1,3-thiazol-5-ylmethyl)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Discussion

This compound occupies a unique niche among pyridine-thiazole hybrids. Its structural simplicity allows for versatile derivatization, while analogs demonstrate diverse biological activities. Key gaps include:

- Target Validation: No direct evidence links this compound to specific targets; further screening against kinase or nAChR panels is warranted.

- Synthetic Optimization : Adopting reusable catalysts (e.g., ) could enhance yields and scalability.

Biological Activity

4-Methyl-N-(1,3-thiazol-5-ylmethyl)pyridin-3-amine is an organic compound that has garnered attention for its potential biological activities, particularly as an antimicrobial and anticancer agent. This article delves into the compound's structure, biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 219.31 g/mol. The compound features a pyridine ring substituted with a methyl group and an amine group, linked to a thiazole moiety. This unique structure contributes to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various microorganisms, including bacteria and fungi. For instance:

- Bacterial Inhibition : The compound demonstrated inhibitory effects against Escherichia coli, Staphylococcus aureus, and Mycobacterium luteum.

- Fungal Activity : It also showed activity against fungi such as Candida tenuis and Aspergillus niger.

The Minimum Inhibitory Concentration (MIC) values for these pathogens are critical for evaluating the compound's efficacy in clinical applications .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. In vitro studies using cell lines like MDA-MB-231 (triple-negative breast cancer) and U-87 (glioblastoma) revealed:

- Cell Viability : The compound exhibited cytotoxic effects with an IC50 value of approximately 39.2 μM against MDA-MB-231 cells.

- Mechanism of Action : Preliminary findings suggest that the compound may influence the mitogen-activated protein kinase (MAPK) pathway by inhibiting key kinases such as BRAF and MEK, which are involved in cell proliferation and survival .

The biological activity of this compound is attributed to its ability to bind to specific enzymes or receptors within biological pathways. These interactions can alter enzyme activity or receptor signaling, leading to significant biological effects. Understanding these mechanisms is crucial for optimizing therapeutic applications.

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 6-Methyl-N-(4-methylthiazolyl)methylpyridin | C10H11N3S | Lacks methyl substitution on pyridine | Moderate antibacterial properties |

| 4-Methyl-N-(2-methylthiazolyl)methylpyridin | C10H11N3S | Different thiazole position | Enhanced antifungal activity |

| 6-Methyl-N-(4-methoxy-thiazolyl)methylpyridin | C11H13N3O | Contains methoxy group instead of methyl on thiazole | Potentially higher anticancer efficacy |

This table illustrates how variations in structure can influence biological activities, highlighting the unique profile of this compound.

Case Studies

Several case studies have investigated the efficacy of this compound in various applications:

- Antimicrobial Testing : A study conducted using agar diffusion methods found that the compound significantly inhibited bacterial growth at low concentrations.

- Cytotoxicity Assays : In vitro assays demonstrated that treatment with the compound led to reduced cell viability in cancer cell lines, suggesting its potential as a therapeutic agent.

Q & A

Q. How can synthesis conditions for 4-methyl-N-(1,3-thiazol-5-ylmethyl)pyridin-3-amine be optimized to improve yield and purity?

Methodological Answer:

- Base Selection: Use trialkylamines (e.g., triethylamine) or Hünig’s base during condensation reactions to enhance nucleophilic substitution efficiency .

- Temperature Control: Maintain reactions at room temperature or slightly elevated (40–60°C) to minimize side products, especially when handling fluorinated intermediates .

- Purification: Employ column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to isolate the compound .

Q. What analytical techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use H-NMR and C-NMR to verify substituent positions on the pyridine and thiazole rings. For example, methyl groups on pyridine (δ ~2.5 ppm) and thiazole protons (δ ~7.5 ppm) provide distinct splitting patterns .

- X-ray Crystallography: Resolve crystal structures to confirm regioselectivity in heterocyclic systems and hydrogen bonding interactions (e.g., N–H···N or S···π interactions) .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula accuracy (e.g., [M+H] peaks) to rule out isotopic interference .

Q. What preliminary biological screening approaches are recommended for this compound?

Methodological Answer:

- Target Selection: Prioritize kinases or GPCRs due to structural similarity to pyridine/thiazole-containing inhibitors (e.g., kinase ATP-binding domain probes) .

- In Vitro Assays: Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinity against purified targets .

- Cytotoxicity Profiling: Screen against normal cell lines (e.g., HEK293) to establish selectivity indices before advancing to disease models .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound’s thiazole ring be elucidated?

Methodological Answer:

- Isotopic Labeling: Introduce N or C labels into the thiazole moiety to track intermediates via NMR or mass spectrometry .

- Computational Modeling: Employ density functional theory (DFT) to simulate transition states in ring-opening or substitution reactions (e.g., Fukui indices for electrophilic attack sites) .

- Kinetic Studies: Monitor reaction progress under varying pH and solvent polarity to identify rate-determining steps .

Q. How should contradictory activity data in biological assays be resolved?

Methodological Answer:

- Dose-Response Validation: Replicate assays across multiple concentrations (e.g., 0.1–100 µM) to confirm IC consistency .

- Off-Target Profiling: Use proteome-wide affinity pulldown assays (e.g., CETSA or thermal shift) to identify non-specific interactions .

- Structural Analog Comparison: Synthesize derivatives lacking the thiazole methyl group to isolate pharmacophore contributions .

Q. What computational strategies are effective for predicting this compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Glide to model binding poses in kinase or receptor active sites. Focus on hydrogen bonding with thiazole sulfur and pyridine nitrogen .

- Molecular Dynamics (MD): Simulate ligand-protein stability over 100 ns trajectories to assess binding entropy/enthalpy trade-offs .

- QSAR Modeling: Corrogate substituent effects (e.g., methyl vs. fluoro groups) on activity using Hammett or Craig plots .

Q. How can solubility challenges in aqueous buffers be addressed during formulation?

Methodological Answer:

- Co-Solvent Systems: Use DMSO/PEG-400 mixtures (≤10% v/v) to enhance solubility without disrupting assay integrity .

- Salt Formation: React with hydrochloric or trifluoroacetic acid to generate hydrochloride or TFA salts, improving aqueous dispersibility .

- Nanoformulation: Encapsulate in liposomes or PLGA nanoparticles to bypass solubility limitations in in vivo studies .

Q. What strategies mitigate regioselectivity issues during functionalization of the pyridine ring?

Methodological Answer:

- Directing Groups: Introduce temporary protecting groups (e.g., Boc on the amine) to steer electrophilic substitution to the para position .

- Metal-Catalyzed Cross-Coupling: Use Suzuki-Miyaura reactions with Pd(PPh) to selectively install aryl/heteroaryl groups at the 4-position .

- Microwave-Assisted Synthesis: Accelerate reaction kinetics to favor thermodynamically stable regioisomers .

Q. How can degradation pathways be analyzed to improve compound stability?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to heat (60°C), light (UV-A), and acidic/basic conditions (pH 3–10) to identify labile bonds (e.g., thiazole ring hydrolysis) .

- LC-MS/MS Analysis: Monitor degradation products (e.g., pyridine-3-amine fragments) using reverse-phase chromatography and tandem mass spectrometry .

- Stabilization Additives: Incorporate antioxidants (e.g., BHT) or chelating agents (EDTA) in storage buffers to inhibit oxidative or metal-catalyzed degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.